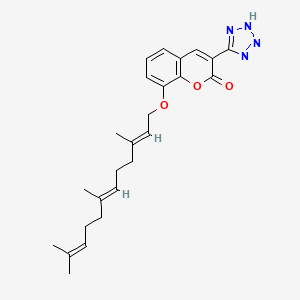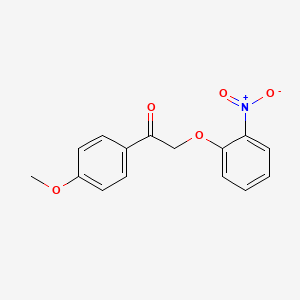![molecular formula C15H20N2O2S2 B14437125 2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole CAS No. 76151-75-2](/img/structure/B14437125.png)
2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzothiazole ring substituted with a nitro group and an ethylhexylsulfanyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Alkylation: The ethylhexylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-ethylhexylthiol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated benzothiazoles.
Scientific Research Applications
2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage or inhibit enzyme activity, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the nitro and ethylhexylsulfanyl groups, used as a vulcanization accelerator in rubber production.
6-Nitrobenzothiazole: Lacks the ethylhexylsulfanyl group, used in the synthesis of dyes and pigments.
2-[(2-Ethylhexyl)sulfanyl]benzothiazole: Lacks the nitro group, used as an intermediate in organic synthesis.
Uniqueness
2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole is unique due to the presence of both the nitro and ethylhexylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76151-75-2 |
|---|---|
Molecular Formula |
C15H20N2O2S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2-ethylhexylsulfanyl)-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C15H20N2O2S2/c1-3-5-6-11(4-2)10-20-15-16-13-8-7-12(17(18)19)9-14(13)21-15/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
GLSPICBHZNNFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

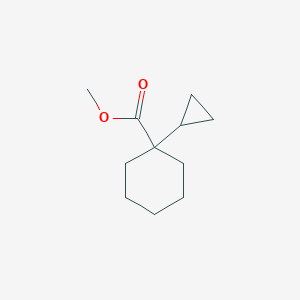
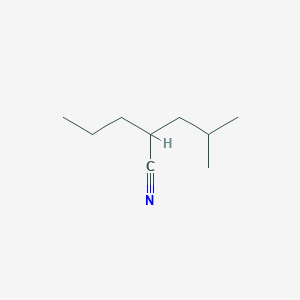

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
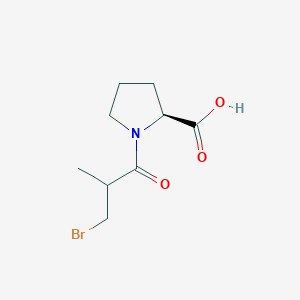
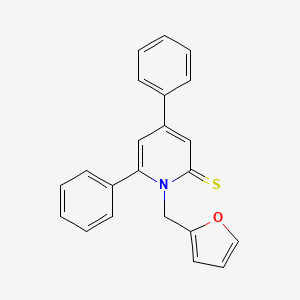

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

